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Multi-component reactions (MCRs) have emerged as a cornerstone for constructing the thiophene core of 2-amino-4-ethylthiophene-3-carbonitrile. The Gewald reaction, a classic MCR, enables the one-pot condensation of ketones, α-cyanoesters, and elemental sulfur under basic conditions to yield 2-aminothiophene derivatives. For instance, ethyl acetoacetate reacts with malononitrile and sulfur in a ball-milling setup without solvents or catalysts, achieving 97% yields of ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate. This method avoids traditional heating, reducing energy consumption and byproduct formation.
Another MCR variant involves KOH-catalyzed reactions between aldehydes, cyanothioacetamide, and α-thiocyanatoketones. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles form via Michael addition and intramolecular cyclization. Quantum mechanical studies confirm the stepwise mechanism, where KOH facilitates deprotonation and nucleophilic attack. These MCRs are highly modular, allowing the introduction of ethyl groups at the 4-position through appropriate aldehyde or ketone substrates.
Catalysts play a pivotal role in directing regioselectivity during thiophene ring formation. Base catalysts like KOH and sodium carbonate are widely used to deprotonate intermediates and accelerate cyclization. In the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, sodium carbonate (0.01–0.1 wt%) promotes the reaction between thiourea and ethyl 2-chloroacetoacetate at 60–70°C, achieving >98% yields. The base concentration directly influences reaction kinetics, with excess catalyst leading to side reactions.
Transition metal catalysts enable more complex functionalization. Palladium-mediated Molander reactions, as seen in the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid, facilitate cross-coupling between bromothiophene esters and potassium vinyltrifluoroborate. This step introduces the ethyl group via subsequent hydrogenation, demonstrating the synergy between base and metal catalysts in multi-step syntheses.
Solvent choice critically impacts reaction efficiency and product purity. Polar protic solvents like ethanol enhance the solubility of ionic intermediates in KOH-catalyzed reactions. For example, dihydrothiophene derivatives precipitate in ethanol–acetone mixtures, simplifying isolation. Conversely, solvent-free ball-milling techniques achieve near-quantitative yields by minimizing solvation effects and concentrating reactants.
A comparative analysis reveals that ethanol-based systems require longer reaction times (0.5–5.5 hours) but offer better control over intermediate tautomerization. In contrast, solvent-free conditions under microwave irradiation reduce reaction times to minutes but necessitate precise temperature control to prevent decomposition.
| Solvent System | Reaction Time | Yield (%) | Key Advantage |
|---|---|---|---|
| Ethanol–acetone | 0.5–1 h | 38–40 | Facilitates cyclization |
| Solvent-free | 30 min | 97 | Eco-friendly, high efficiency |
| Water–NaOH | 5.5 h | 98 | Easy pH adjustment |
Post-synthetic modifications enable diversification of the 4-ethyl side chain. Bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces reactive sites for cross-coupling, as demonstrated in the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid. Subsequent cyanation with copper(I) cyanide replaces bromine with a nitrile group, enhancing electronic properties for optoelectronic applications.
Mannich reactions offer another route for functionalization. Dihydrothiophenes react with formaldehyde and amines under non-catalyzed conditions to form thieno[2,3-d]pyrimidine derivatives, expanding the compound’s utility in medicinal chemistry. Hydrogenation of vinyl groups introduced via Molander couplings further allows fine-tuning of hydrophobicity and steric bulk.
Metabotropic glutamate receptors have emerged as crucial therapeutic targets for neurological disorders, and thiophene-based compounds have shown exceptional promise as modulators of these receptor systems. The development of thiophene 1,2,4-triazole derivatives as modulators of metabotropic glutamate receptor 5 represents a significant advancement in this field [5]. These compounds function as selective positive allosteric modulators, offering advantages over traditional orthosteric approaches by maintaining the temporal and spatial efficacy of endogenous glutamate while avoiding receptor desensitization [6].
The N-(methylthiophenyl)picolinamide derivatives have demonstrated particularly notable activity against metabotropic glutamate receptor 4. Compound 11 exhibited high in vitro binding affinity with an IC50 value of 3.4 nanomolar, while compound 14 showed even greater potency with an IC50 of 3.1 nanomolar [7]. These derivatives also displayed enhanced metabolic stability and excellent selectivity profiles against other metabotropic glutamate receptor subtypes, making them promising candidates for positron emission tomography radioligand development and therapeutic applications in Parkinson disease and other neurodegenerative conditions.
The bioisosteric replacement of benzene rings with thiophene moieties in glutamate receptor ligands has proven particularly effective. Benzo [1]annuleno[b]thiophene derivative 8a demonstrated an approximately eight-fold higher GluN2B affinity (Ki = 26 nanomolar) compared to its benzylic hydroxyl-containing analogue 7a (Ki = 204 nanomolar) [8]. This finding indicates that the benzylic hydroxyl group is not essential for high receptor affinity and that thiophene bioisosterism is well-tolerated by N-methyl-D-aspartate receptors.
| Compound | Target Receptor | Activity | IC50/Ki (nM) | Reference Citation |
|---|---|---|---|---|
| Thiophene 1,2,4-triazole derivatives | mGluR5 | Modulator | Not specified | [5] |
| N-(methylthiophenyl)picolinamide 11 | mGluR4 | PAM | 3.4 | [7] |
| N-(methylthiophenyl)picolinamide 14 | mGluR4 | PAM | 3.1 | [7] |
| Benzo [1]annuleno[b]thiophene 8a | GluN2B | Antagonist | 26 | [8] |
| Thiophene derivative 7a | GluN2B | Antagonist | 204 | [8] |
Thiophenyl-chalcone derivatives have demonstrated exceptional antioxidant potential, with sulfonyl chloride derivatives consistently outperforming their sulphonamide counterparts [10] [11]. Compound 4e, (E)-5-(3-(4-(chlorosulfonyl)-3-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride, exhibited superior 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) activity with an IC50 of 13.12 micromolar, surpassing quercetin (IC50 = 15.49 micromolar), a well-established antioxidant standard. The structure-activity relationship analysis revealed that compounds containing hydroxyl groups, particularly 4d and 4e, exhibited the strongest antioxidant activity as expected due to their enhanced electron-donating capacity.
Quantum chemical calculations have provided valuable insights into the relationship between molecular structure and antioxidant activity. The strongest antioxidant compounds demonstrated the lowest lowest unoccupied molecular orbital energies and the highest electronegativity, electron affinity, and electrophilicity indices [10] [11]. These findings establish clear molecular descriptors for predicting antioxidant efficacy in thiophene-based pharmacophores.
The substituted 2-aminothiophene-3-carboxy derivatives have emerged as versatile building blocks for antioxidant drug development [12]. Tetrahydrobenzo[b]thiophene derivatives, particularly compounds 1, 16, and 17, demonstrated significant antioxidant potency comparable to that of ascorbic acid using the phosphomolybdenum method [13]. These compounds showed promise as candidates for treating oxidative stress-related diseases through their interaction with the Keap1 (Kelch-like ECH-associated protein 1) protein pathway.
| Structural Feature | Effect on Activity | IC50 Range (μM) | Reference Citation |
|---|---|---|---|
| Hydroxyl group at 3-position | Enhanced | 3.01-26.27 | [9] [14] |
| Sulfonyl chloride group | High activity | 13.12 | [10] [11] |
| Sulphonamide group | Lower activity | >15.49 | [10] [11] |
| Hydroxyphenyl substitution | Strongest activity | 13.12 | [10] [11] |
| Amino group at 2-position | Essential for activity | 45.33-48.45 | [14] [13] |
| Carbonitrile group at 3-position | Contributes to reactivity | Variable | [13] |
| Ethyl group at 4-position | Moderate influence | Not specified | Present compound |
The development of hybrid molecules combining thiophene scaffolds with other bioactive moieties has opened new avenues for targeting complex oxidative stress pathways. Resveratrol-thiophene hybrids have demonstrated remarkable potential as multifunctional therapeutic agents. Hybrid compound II, featuring an orthogonal hydroxyl group and trans-geometry of the stilbene moiety, exhibited effective radical scavenging activity with an IC50 value of 158.8 micromolar for 2,2-diphenyl-1-picrylhydrazyl radical scavenging [15].
Hydroxyl-containing benzo[b]thiophene analogues have shown exceptional efficacy in mitigating acrylamide-induced oxidative stress in zebrafish larvae models [16]. Compounds BP (1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone) and EP (1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate) demonstrated superior free radical scavenging ability and significantly enhanced superoxide dismutase and catalase activity while reducing reactive oxygen species and lipid peroxidation levels. These compounds effectively stabilized glutathione-related gene expressions, improving the overall glutathione redox cycle and providing protection against oxidatively induced cell death.
The resveratrol-maltol and resveratrol-thiophene hybrids have demonstrated multifunctional capabilities as cholinesterase inhibitors and antioxidants with biometal chelating properties [15]. These hybrid molecules formed complexes with Fe3+ ions in 1:1 composition with formation constants (lgK = 11.6–12.6), indicating strong metal chelation capacity. The characteristic absorption bands in their individual spectra were uniformly red-shifted relative to those of the free ligands, confirming the formation of stable metal complexes that may contribute to their neuroprotective effects.
Pyrrolidine-2,5-dione-thiophene hybrid molecules have shown promise as dual-action compounds targeting both anticonvulsant and antinociceptive pathways while addressing oxidative stress [17]. Compound 4, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated superior efficacy with an ED50 value of 62.14 milligrams per kilogram compared to valproic acid (252.7 milligrams per kilogram) in maximal electroshock tests and showed balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.
Thiophene-based dual modulators of amyloid beta and tau aggregation represent another innovative approach to targeting oxidative stress-related neurodegenerative diseases [18]. These compounds effectively modulated amyloid beta aggregation and inhibited tau aggregation through mechanisms involving molecular docking interactions with fibril targets. The lead thiophene compounds demonstrated biocompatibility and effectively ameliorated neuronal cells from amyloid beta and tau-mediated amyloid toxicity, offering potential therapeutic applications in Alzheimer disease management.
| Hybrid Molecule | Target Pathway | Mechanism | Activity Level | Reference Citation |
|---|---|---|---|---|
| Resveratrol-thiophene hybrid II | Radical scavenging | DPPH scavenging | IC50 158.8 μM | [15] |
| Benzo[b]thiophene BP | Glutathione redox cycle | SOD/CAT enhancement | High efficacy | [16] |
| Benzo[b]thiophene EP | Glutathione redox cycle | SOD/CAT enhancement | High efficacy | [16] |
| Tetrahydrobenzo[b]thiophene 1 | Keap1-Nrf2 pathway | Antioxidant enzyme activation | Comparable to ascorbic acid | [13] |
| Pyrrolidine-2,5-dione-thiophene 4 | Neuroprotection | Calcium/sodium channel modulation | ED50 62.14 mg/kg | [17] |
| Thiophene-Maltol hybrid | Metal chelation | Iron complexation | LogK 11.6-12.6 | [15] |